7-[(2,3-Dichlorophenyl)(pyridin-2-ylamino)methyl]quinolin-8-ol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MMRi62 involves several steps, starting with the preparation of the quinolin-8-ol coreThe reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of MMRi62 would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity, as well as implementing quality control measures to ensure consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
MMRi62 undergoes several types of chemical reactions, including:
Oxidation: MMRi62 can be oxidized, leading to the formation of reactive oxygen species.
Reduction: The compound can also undergo reduction reactions, although these are less common.
Substitution: MMRi62 can participate in substitution reactions, particularly involving the quinolin-8-ol core.
Common Reagents and Conditions
Common reagents used in the reactions involving MMRi62 include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products
The major products formed from the reactions of MMRi62 depend on the specific reaction conditions. For example, oxidation reactions may lead to the formation of quinolin-8-one derivatives, while substitution reactions can yield various substituted quinolin-8-ol compounds .
Scientific Research Applications
MMRi62 has a wide range of scientific research applications, including:
Chemistry: MMRi62 is used as a model compound to study ferroptosis and its underlying mechanisms
Biology: The compound is employed in biological studies to investigate its effects on cell death pathways, particularly in cancer cells
Medicine: MMRi62 has shown promise as a potential therapeutic agent for the treatment of pancreatic ductal adenocarcinoma and leukemia
Industry: In the pharmaceutical industry, MMRi62 is used in the development of new cancer therapies targeting the MDM2-MDM4 complex
Mechanism of Action
MMRi62 exerts its effects by targeting the MDM2-MDM4 complex, which are negative regulators of the tumor suppressor protein p53 . By binding to this complex, MMRi62 promotes the degradation of MDM4 and induces p53-independent apoptosis in cancer cells . Additionally, MMRi62 induces ferroptosis by increasing reactive oxygen species and promoting the lysosomal degradation of ferritin heavy chain .
Comparison with Similar Compounds
Similar Compounds
MMRi67: Another compound that targets the MDM2-MDM4 complex but lacks the MDM4-degrader activity of MMRi62.
Uniqueness of MMRi62
MMRi62 is unique in its ability to induce ferroptosis and promote the degradation of MDM4, leading to p53-independent apoptosis in cancer cells . This dual mechanism of action makes it a promising candidate for the development of new cancer therapies .
Properties
IUPAC Name |
7-[(2,3-dichlorophenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15Cl2N3O/c22-16-7-3-6-14(18(16)23)20(26-17-8-1-2-11-24-17)15-10-9-13-5-4-12-25-19(13)21(15)27/h1-12,20,27H,(H,24,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMUBUUSODRAEMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(C2=C(C(=CC=C2)Cl)Cl)C3=C(C4=C(C=CC=N4)C=C3)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15Cl2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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